

Application Notes and Protocols for LC-MS/MS Analysis of PNU-142586

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Compound of Interest

Compound Name: PNU-142586

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Introduction

PNU-142586 is a major metabolite of the oxazolidinone antibiotic Linezolid. Monitoring the levels of **PNU-142586** is crucial for understanding the pharmacokinetics of Linezolid and investigating its potential role in adverse effects, such as myelosuppression.^{[1][2]} This document provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of **PNU-142586** in human plasma and serum. The protocols described herein are compiled from validated methods to ensure accuracy and reproducibility. Recent studies have highlighted the association between elevated concentrations of **PNU-142586** and a higher incidence of Linezolid-induced thrombocytopenia, making its accurate quantification clinically significant.^{[3][4]}

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol outlines a straightforward protein precipitation method for the extraction of **PNU-142586** from plasma or serum samples.

Materials:

- Human plasma or serum samples

- Acetonitrile (ACN), LC-MS grade
- Internal Standard (IS) working solution (e.g., p-Toluic acid or a deuterated analog of Linezolid/**PNU-142586**)[1][5]
- Microcentrifuge tubes (1.5 mL)
- Microcentrifuge
- Autosampler vials

Procedure:

- Pipette 100 μ L of plasma or serum sample into a 1.5 mL microcentrifuge tube.
- Add 5 μ L of the internal standard working solution to the sample.[5]
- Add 200 μ L of acetonitrile to precipitate proteins.[5]
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 15,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5]
- Carefully transfer 100 μ L of the clear supernatant to a clean autosampler vial.
- For some methods, the supernatant may be further diluted. For instance, adding 500 μ L of the initial mobile phase buffer (e.g., 20 mM potassium dihydrogen phosphate buffer, pH 3.2) can be performed.[5][6]
- Inject an appropriate volume (e.g., 8 μ L) of the final solution into the LC-MS/MS system.[5]

LC-MS/MS Instrumentation and Conditions

This section details the recommended liquid chromatography and mass spectrometry parameters for the analysis of **PNU-142586**.

Liquid Chromatography (LC) Parameters:

Parameter	Recommended Conditions
LC System	An Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system
Column	ACQUITY UPLC HSS T3 (1.8 μ m, 2.1 x 100 mm) or Waters X-bridge C18 (3.5 μ m, 150 x 4.6 mm)[1][2][6]
Column Temperature	45°C or 25°C[2][6]
Mobile Phase A	20 mM potassium dihydrogen phosphate buffer (pH 3.2 with ortho-phosphoric acid) or Water with 0.1% formic acid[1][2][6]
Mobile Phase B	Acetonitrile or Acetonitrile with 0.1% formic acid[1][2][6]
Flow Rate	0.40 mL/min or 0.6 mL/min[2][6]
Gradient	A gradient elution is typically used. For example: 15% B (0-0.33 min), ramp to 70% B (at 1.00 min), hold at 70% B (1.00-1.73 min), return to 15% B (1.74-4.00 min).[6]
Injection Volume	8 μ L[5]
Run Time	Approximately 4 to 15 minutes, depending on the specific method.[1][6]

Mass Spectrometry (MS) Parameters:

Parameter	Recommended Conditions
Mass Spectrometer	A triple quadrupole mass spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)[2]
Monitoring Mode	Multiple Reaction Monitoring (MRM)
MRM Transition	Specific precursor-to-product ion transitions for PNU-142586 should be optimized. While not explicitly stated for PNU-142586 alone, methods for Linezolid and its metabolites provide transitions for similar compounds that can be used as a starting point. For example, for a related metabolite PNU-142300, a transition of m/z 369.96 \rightarrow 327.98 is used.[7][8] The exact transition for PNU-142586 needs to be determined empirically.
Collision Energy	Optimized for the specific MRM transition. For related compounds, values around 15 eV have been reported.[7]
Cone Voltage	Optimized for the specific analyte. For related compounds, values around 30 V have been reported.[7]
Source Temperature	Typically in the range of 150-600°C.[7]
Desolvation Gas Flow	Typically around 1000 L/h.[7]

Data Presentation

Quantitative Method Performance

The following table summarizes the typical performance characteristics of LC-MS/MS methods for the analysis of **PNU-142586** in human plasma.

Parameter	Typical Value
Linearity Range	0.2 to 20.0 µg/mL[6][9] or 0.1 to 25 µg/mL[1][2]
Lower Limit of Quantitation (LLOQ)	0.20 µg/mL[6] or 0.1 µg/mL[1]
Intra-assay Precision (%RSD)	< 15%[2][9]
Inter-assay Precision (%RSD)	< 15%[2][9]
Intra-assay Accuracy (%)	85-115%[6]
Inter-assay Accuracy (%)	85-115%[6]
Extraction Recovery	77.7% to 78.8%[6]

Stability Data

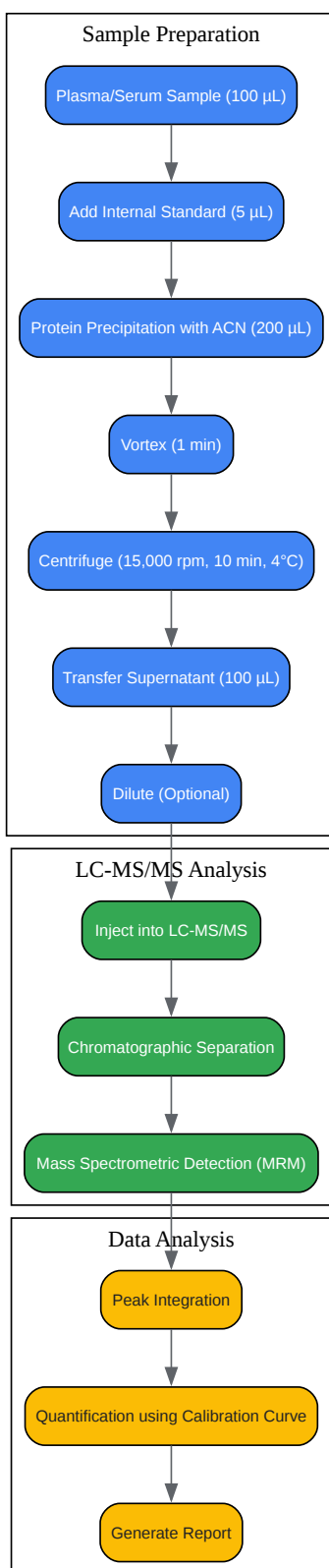
PNU-142586 has demonstrated stability under various storage and handling conditions.

Condition	Stability
Freeze-Thaw Cycles (3 cycles)	98.3% to 98.7% stability[6]
Long-term in Plasma (-30°C)	Stable for up to 30 days[6][9]
In-injector (Autosampler at 4°C)	Stable for over 48 hours[6][9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of **PNU-142586**.

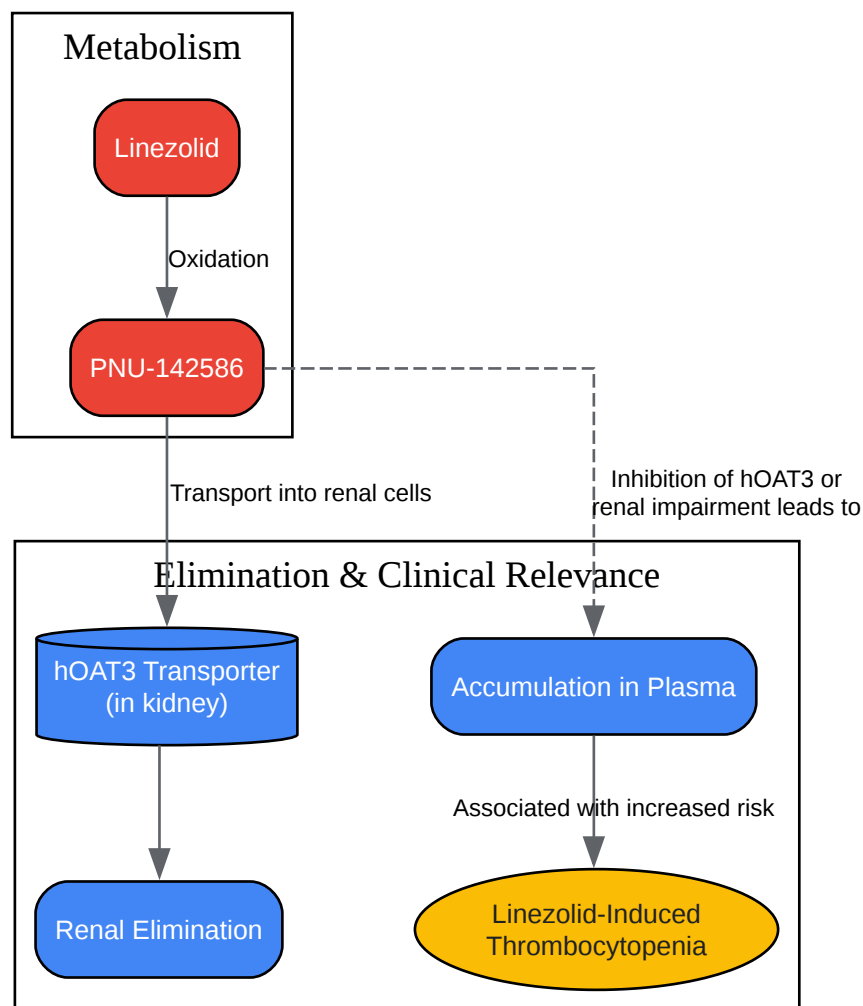


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Caption: Workflow for **PNU-142586** Analysis.

Pharmacokinetic Pathway

The following diagram illustrates the metabolic pathway of Linezolid to **PNU-142586** and the role of the hOAT3 transporter in its elimination.



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Caption: **PNU-142586** Metabolic and Elimination Pathway.

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